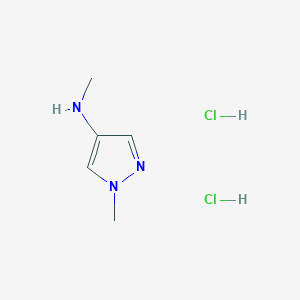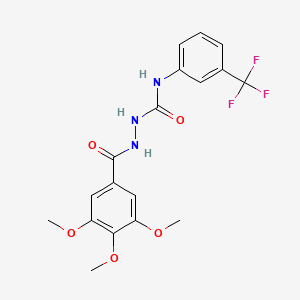
4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Cyclization
Semicarbazides have broad applications in medicinal, agricultural, and industrial fields. They can be synthesized through the condensation of various hydrazides and are also subjected to acid-catalyzed intramolecular cyclization. These processes lead to the creation of compounds like 1,3,4-oxadiazoles and offer a high yield, showcasing the versatility of semicarbazides in chemical synthesis (Asghar et al., 2010).
Biological Activity: Antimicrobial and Insecticidal
Some semicarbazide derivatives are used to synthesize biologically active 4H-1,2,4 triazole derivatives, which show significant antibacterial, antifungal, and insecticidal activities. These activities are evident against various microorganisms and pests like Bacillus subtilis, Escherichia coli, Staphyllococcus aureus, Klebsiella pneumoniae, Aspergillus flavus, Fusarium oxysporum, Aspergillus niger, Trichoderma viridae, and Periplaneta americana (Gautam & Chourasia, 2010).
Antimicrobial Properties
A series of semicarbazide derivatives were synthesized and found to possess potent antimicrobial properties against a variety of human pathogenic microorganisms. The correlation between functional group variation and biological activity was also analyzed, highlighting the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2015).
Silver Coordination Compounds with Antimicrobial Activity
Semicarbazides and thiosemicarbazides can form coordination compounds with silver, which exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds also show potential in impairing biofilm formation, opening new avenues for antimicrobial research (Fernandes et al., 2020).
Antiepileptic and Antioxidant Activities
Semicarbazides can be used to synthesize compounds with anticonvulsant activity. The structure-activity relationships among these compounds are established, showing their potential in the field of epilepsy treatment. Additionally, some derivatives also exhibit significant antioxidant activities, demonstrating the multifunctional nature of these compounds (Rajak et al., 2013; Kareem et al., 2016).
Spectroscopic Studies and Complex Formation
Semicarbazides can form complexes with various metals and have their structures elucidated through spectroscopic techniques. This property is essential in the field of analytical chemistry and material science for the development of new materials and sensors (Sinha et al., 2021).
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[(3,4,5-trimethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O5/c1-27-13-7-10(8-14(28-2)15(13)29-3)16(25)23-24-17(26)22-12-6-4-5-11(9-12)18(19,20)21/h4-9H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBBRXZAOWOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

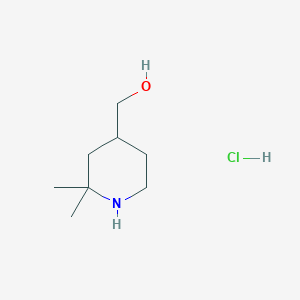


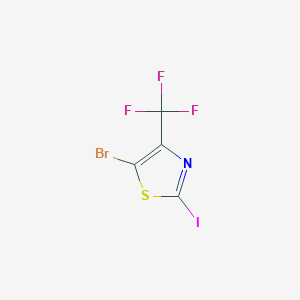
![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)
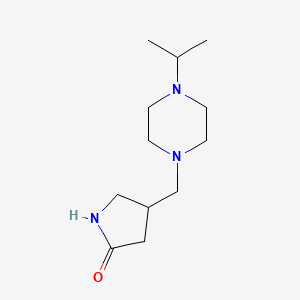

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)
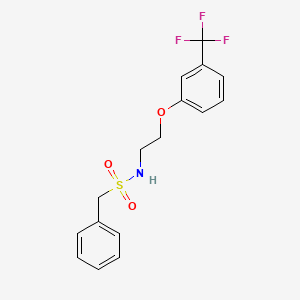

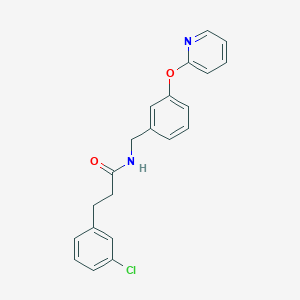

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)
